molecular formula C8H12BNO3 B578170 (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1309981-43-8

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No. B578170
M. Wt: 180.998
InChI Key: LDYHASLAANQOHU-UHFFFAOYSA-N
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Description

“(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1309981-43-8 . It has a molecular weight of 181 and its IUPAC name is 4-(1-hydroxy-1-methylethyl)-3-pyridinylboronic acid . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, is often achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method for the preparation of pyridinylboronic acids is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .


Molecular Structure Analysis

The InChI code for “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Pyridinylboronic acids, such as “(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

Scientific Research Applications

Boronic Acids in Drug Discovery and Design

Boronic acids have gained attention in drug discovery due to their unique properties, including the ability to form stable covalent bonds with biomolecules, enhancing the potency and pharmacokinetic profiles of drugs. The incorporation of boronic acids into medicinal chemistry has led to the approval of several boronic acid-based drugs by regulatory authorities, highlighting their therapeutic potential. Notable applications include their use as proteasome inhibitors in cancer therapy and antifungal agents (Plescia & Moitessier, 2020). Furthermore, boronic acids are explored for their roles in synthesizing biologically active compounds and materials science, offering innovative approaches to drug design and the creation of new therapeutic agents (Ciani & Ristori, 2012).

Boronic Acids in Material Science and Sensor Development

Boronic acids and their derivatives are pivotal in the development of materials and sensors. Their unique binding properties have been utilized in creating biosensors for glucose monitoring, showcasing their significant impact on diabetes management. These sensors operate based on the selective binding of boronic acids to diols, such as those found in glucose, allowing for the non-enzymatic detection of glucose levels (Wang et al., 2014). Additionally, boronic acid-based compounds are explored for their potential in organic light-emitting diodes (OLEDs) and photovoltaics, highlighting their versatility in electronic applications and material science (Squeo & Pasini, 2020).

Antifungal and Antibacterial Applications

Boronic acids have demonstrated significant biological activity, including antifungal and antibacterial properties. Specific boron-containing compounds are noted for their efficacy against fungal pathogens, offering new strategies for treating fungal infections and contributing to the development of novel antimycotic agents. The antifungal mechanism of boronic acid-based compounds, such as boric acid, boronic acid, and tavaborole, involves the inhibition of protein synthesis and disruption of essential biochemical pathways in fungal cells (Arvanitis et al., 2020).

properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYHASLAANQOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694479
Record name [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

CAS RN

1309981-43-8
Record name Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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